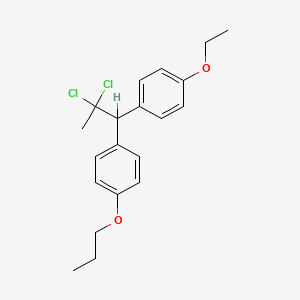
1-(2,2-Dichloro-1-(4-ethoxyphenyl)propyl)-4-propoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,2-Dichloro-1-(4-ethoxyphenyl)propyl)-4-propoxybenzene is an organic compound with a complex structure It features a dichlorinated propyl group attached to a benzene ring, which is further substituted with ethoxy and propoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-Dichloro-1-(4-ethoxyphenyl)propyl)-4-propoxybenzene typically involves multiple steps:
Formation of the Dichlorinated Intermediate: The initial step involves the chlorination of a suitable precursor to introduce the dichloro groups. This can be achieved using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions.
Substitution Reactions: The dichlorinated intermediate is then subjected to substitution reactions to introduce the ethoxy and propoxy groups. This can be done using ethyl and propyl alcohols in the presence of a base like sodium hydroxide or potassium carbonate.
Coupling Reactions: The final step involves coupling the substituted intermediate with a benzene ring. This can be achieved using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through techniques like recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-(2,2-Dichloro-1-(4-ethoxyphenyl)propyl)-4-propoxybenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to remove the chlorine atoms.
Substitution: The compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide or potassium carbonate as bases.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of dechlorinated derivatives.
Substitution: Formation of substituted benzene derivatives.
Aplicaciones Científicas De Investigación
1-(2,2-Dichloro-1-(4-ethoxyphenyl)propyl)-4-propoxybenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(2,2-Dichloro-1-(4-ethoxyphenyl)propyl)-4-propoxybenzene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
1-(2,2-Dichloro-1-(4-ethoxyphenyl)propyl)-4-propoxybenzene is unique due to its specific substitution pattern and the presence of both ethoxy and propoxy groups
Propiedades
Número CAS |
62897-69-2 |
|---|---|
Fórmula molecular |
C20H24Cl2O2 |
Peso molecular |
367.3 g/mol |
Nombre IUPAC |
1-[2,2-dichloro-1-(4-ethoxyphenyl)propyl]-4-propoxybenzene |
InChI |
InChI=1S/C20H24Cl2O2/c1-4-14-24-18-12-8-16(9-13-18)19(20(3,21)22)15-6-10-17(11-7-15)23-5-2/h6-13,19H,4-5,14H2,1-3H3 |
Clave InChI |
HMTSTSLVHLFBDL-UHFFFAOYSA-N |
SMILES canónico |
CCCOC1=CC=C(C=C1)C(C2=CC=C(C=C2)OCC)C(C)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Chloro-10-[3-(piperazin-1-YL)propyl]-10H-phenothiazin-3-OL](/img/structure/B14517778.png)
![[Bis(methylsulfanyl)methylidene-lambda3-iodanyl]-iodo-triphenyl-lambda5-phosphane;platinum](/img/structure/B14517791.png)
![1-[Bis[(4-chlorophenyl)selanyl]methylselanyl]-4-chlorobenzene](/img/structure/B14517800.png)
![2-[3-(Furan-2-carbonyl)phenoxy]-2-methylpropanoic acid](/img/structure/B14517805.png)
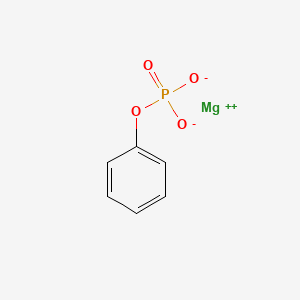
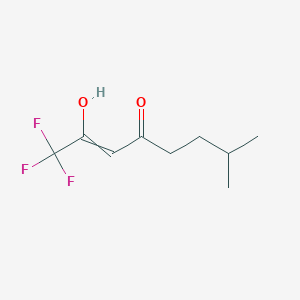
![6-[(4-Nitrophenyl)methyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine](/img/structure/B14517817.png)

![3,8,9-Trioxabicyclo[4.2.1]nonane, 5,5-dimethyl-](/img/structure/B14517840.png)
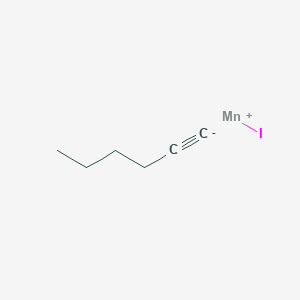
![[2-[2-(Butylaminomethyl)phenyl]sulfanylphenyl]methanol;hydrochloride](/img/structure/B14517847.png)
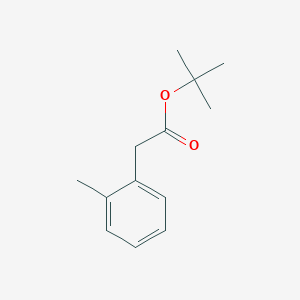
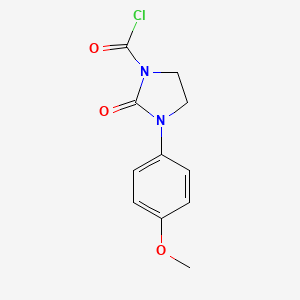
![(2S)-4-Methyl-2-[(4-nitrobenzoyl)oxy]pentanoic acid](/img/structure/B14517860.png)
